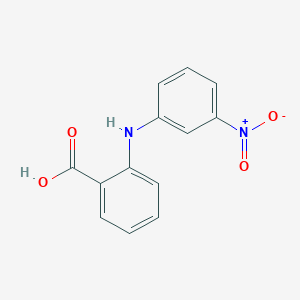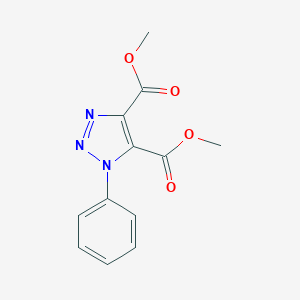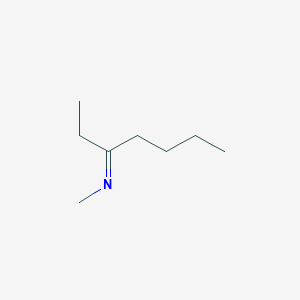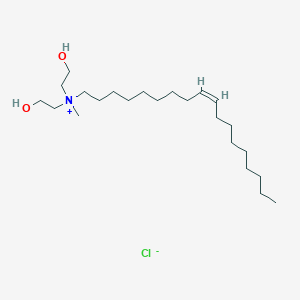
4-Nitrobutyramide
Overview
Description
4-Nitrobutyramide is a chemical compound that is used in scientific research for various purposes. It is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Ion-Pair HPLC Method for Quantitation of Nitrophenol Conjugates : 4-Nitrophenol, related to 4-Nitrobutyramide, is used as a model substrate to investigate drug metabolism in animal studies. A study developed an ion-pair HPLC assay for the determination of 4-Nitrophenol and its conjugates in rat intestine experiments, highlighting its utility in pharmacological and toxicological research (Almási, Fischer, & Perjési, 2006).
Toxicity in Methanogenic Systems : Nitrophenols, including compounds like this compound, are used in manufacturing various products. Their effects on anaerobic systems, particularly their toxicity to acetate-utilizing methanogenic systems, have been studied, providing insights into environmental impact and wastewater treatment (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Ecotoxicological Research with Synthetic Ecosystems : The effects of 4-Nitrophenol on aquatic macrophytes, algae, fauna, and water chemistry were studied in an outdoor synthetic ecosystem. This research provides a model for understanding the environmental impact of related nitro compounds such as this compound (Zieris, Feind, & Huber, 1988).
Electrochemical Study of Flutamide : A study focused on Flutamide, which contains a nitroaromatic moiety similar to this compound. This research provides insights into the electrochemical properties of nitroaromatic compounds and their determination in pharmaceutical forms (Álvarez-Lueje, Peña, Núñez-Vergara, & Squella, 1998).
Graphene-Based Catalysts for Nitro Compound Reduction : The reduction of nitro compounds to amines using graphene-based catalysts has been explored. This research is relevant for environmental remediation and industrial applications where compounds like this compound may be involved (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Biodegradation of Nitrophenol in a Sequencing Batch Reactor : The study on the biodegradation of 4-Nitrophenol in a sequencing batch reactor with aerobic-anoxic cycles provides insights into the degradation kinetics of similar nitro compounds, which is crucial for wastewater treatment and environmental protection (Tomei & Annesini, 2005).
Mechanism of Action
Target of Action
It is structurally similar to butyramide , which is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . This protein plays a role in the metabolism of aliphatic amides, which are organic compounds containing a carboxamide functional group.
Mode of Action
Based on its structural similarity to butyramide, it may interact with amidase enzymes, potentially influencing the metabolism of certain compounds within the cell .
Biochemical Pathways
Nitrile synthesis in biological systems, such as microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde . Given its structural similarity to nitriles, 4-Nitrobutyramide might potentially influence these pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of this compound. Moreover, the compound’s interaction with its biological environment, including its targets and the surrounding cellular and molecular landscape, can also influence its action .
Properties
IUPAC Name |
4-nitrobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYXOQIPLRISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165709 | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15473-27-5 | |
| Record name | 4-Nitrobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15473-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyramide, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015473275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRAMIDE, 4-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E30GVZ0180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing S-adenosylhomocysteine analogues like 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide?
A1: S-Adenosylhomocysteine (SAH) is a potent inhibitor of numerous SAM-dependent methyltransferases, enzymes crucial for various cellular processes. By designing and synthesizing SAH analogues, researchers aim to develop compounds with enhanced inhibitory activity and selectivity towards specific methyltransferases. [] This selectivity is crucial for targeting specific disease pathways while minimizing off-target effects. 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide, structurally similar to SAH, holds promise as a potential inhibitor and a valuable tool for studying these enzymes. []
Q2: How does the synthesis of 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide contribute to the pursuit of novel antibiotics like sinefungin and A9145C?
A2: Sinefungin and A9145C are nucleoside antibiotics known to potently inhibit specific SAM-dependent methyltransferases. [] The chemical strategies employed in synthesizing 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide, particularly the incorporation of the 4-nitrobutyramide moiety, are anticipated to be instrumental in the total synthesis of these complex antibiotics. [] This synthetic approach paves the way for developing new therapeutic agents against infections and other diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)





![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)




